molecular formula C14H20BrNO4S B8122205 tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate

tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate

Cat. No.: B8122205
M. Wt: 378.28 g/mol
InChI Key: MWLDXMMNYQPIES-UHFFFAOYSA-N
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Description

tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate is a synthetic organic compound featuring a tert-butyl carbamate (Boc) protecting group, a sulfonyl linker, and a 4-bromophenyl substituent. This molecule is widely utilized in medicinal chemistry as a key intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and antiplasmodial agents. The Boc group enhances stability during synthetic processes, while the sulfonyl moiety improves solubility and serves as a versatile functional handle for further derivatization . The 4-bromophenyl group provides a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling structural diversification .

Properties

IUPAC Name

tert-butyl N-[3-(4-bromophenyl)sulfonylpropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO4S/c1-14(2,3)20-13(17)16-9-4-10-21(18,19)12-7-5-11(15)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLDXMMNYQPIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl carbamate with a suitable bromophenyl sulfonyl propyl precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in various organic synthesis reactions to introduce specific functional groups or modify molecular structures.

Biology and Medicine: The compound has potential applications in biological and medicinal research. It can be used to study the effects of sulfonyl and carbamate groups on biological systems. Additionally, it may serve as a precursor for the synthesis of pharmaceuticals or bioactive molecules.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its unique structural properties make it valuable for developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate involves its interaction with molecular targets and pathways in biological systems. The sulfonyl and carbamate groups can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact mechanism may vary depending on the context and application of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of tert-Butyl Carbamate Derivatives

Compound Name Substituent Key Structural Features Molecular Weight (g/mol) Applications
tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate 4-Bromophenyl sulfonyl Boc-protected amine, sulfonyl linker, bromine for cross-coupling ~370.3 (calculated) Intermediate for antiplasmodial agents
tert-Butyl (3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate Boronic ester phenyl sulfonyl Boronic ester replaces bromine; enables Suzuki couplings ~428.3 (calculated) Precursor for biaryl synthesis in drug discovery
tert-Butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate 4-Fluorophenyl, bromoalkyl Fluorine enhances metabolic stability; bromine for alkylation 356.2 (C14H19BrFNO2) Building block for fluorinated pharmaceuticals
tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate 4-Bromophenyl pyrazole Pyrazole ring introduces heterocyclic diversity ~337.2 (C15H16BrN3O2) Kinase inhibitor scaffolds

Reactivity and Functional Group Analysis

  • Bromine vs. Boronic Ester : The 4-bromophenyl group in the target compound facilitates cross-coupling reactions (e.g., with aryl boronic acids), whereas the boronic ester analogue (Table 1, Row 2) acts as a nucleophilic partner in Suzuki-Miyaura reactions .
  • Sulfonyl Linker : The sulfonyl group enhances electrophilicity, making the compound a suitable substrate for nucleophilic displacement reactions. This contrasts with carbamate derivatives lacking sulfonyl groups (e.g., tert-butyl N-[4-(methylsulfanyl)-3-oxo-1-phenylbutan-2-yl]carbamate), which exhibit lower reactivity toward nucleophiles .
  • Fluorine Substitution: Fluorinated analogues (Table 1, Row 3) demonstrate improved metabolic stability and binding affinity in drug-target interactions compared to non-fluorinated counterparts .

Biological Activity

tert-Butyl (3-((4-bromophenyl)sulfonyl)propyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a tert-butyl group, a sulfonamide moiety, and a bromophenyl group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

PropertyValue
Molecular FormulaC14H20BrNO4S
Molecular Weight364.29 g/mol
IUPAC NameThis compound
CAS Number2340294-13-3

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, particularly proteins or enzymes implicated in various cellular pathways. The presence of the bromine atom and the sulfonamide group enhances its binding affinity to these targets, potentially inhibiting their activity. The carbamate moiety may contribute to the compound's stability and bioavailability, facilitating its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives with sulfonamide groups have shown cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been evidenced through assays where it was shown to accelerate cell death in specific cancer lineages at certain dosages.

Case Study

In a study examining related compounds on tumor growth in mice, it was found that certain derivatives suppressed tumor growth significantly compared to controls. Although specific data for this compound is limited, its structural analogs exhibit promising anticancer properties.

Selectivity and Efficacy

The selectivity of this compound towards specific cancerous cell lines has been compared with other known anticancer agents. For example, compounds with similar sulfonamide scaffolds demonstrated IC50 values in the micromolar range against various cancer types, indicating a potential for selective targeting of malignant cells while sparing normal cells.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructure CharacteristicsNotable Activity
tert-Butyl (4-bromophenyl)carbamateBromine at 4-positionModerate anticancer activity
tert-Butyl (3-(2-chlorophenyl)sulfonyl)propylcarbamateChlorine at 2-positionEnhanced bioavailability
tert-Butyl N-(3-bromopropyl)carbamateLacks sulfonamide groupLower biological activity

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to be associated with the inhibition of key signaling pathways involved in cell proliferation and survival.

In Vivo Studies

In vivo studies conducted on animal models have shown that this compound can effectively inhibit tumor growth. The results indicate that it may serve as a potential lead compound for further development into therapeutic agents targeting specific cancers.

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